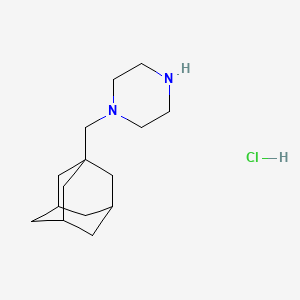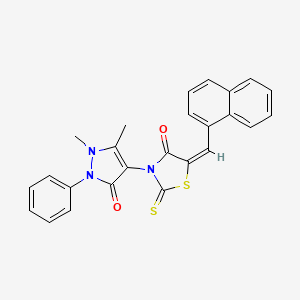
5-(3-Pyridinyl)-1,3,4-oxadiazol-2-YL (1E)-N-(4-methylphenyl)-2-oxo-2-phenylethanehydrazonothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Pyridinyl)-1,3,4-oxadiazol-2-YL (1E)-N-(4-methylphenyl)-2-oxo-2-phenylethanehydrazonothioate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, an oxadiazole ring, and a hydrazonothioate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Pyridinyl)-1,3,4-oxadiazol-2-YL (1E)-N-(4-methylphenyl)-2-oxo-2-phenylethanehydrazonothioate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is often introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Formation of the Hydrazonothioate Group: This step involves the reaction of a thiosemicarbazide with an aldehyde or ketone to form the hydrazonothioate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
化学反応の分析
Types of Reactions
5-(3-Pyridinyl)-1,3,4-oxadiazol-2-YL (1E)-N-(4-methylphenyl)-2-oxo-2-phenylethanehydrazonothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
科学的研究の応用
5-(3-Pyridinyl)-1,3,4-oxadiazol-2-YL (1E)-N-(4-methylphenyl)-2-oxo-2-phenylethanehydrazonothioate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 5-(3-Pyridinyl)-1,3,4-oxadiazol-2-YL (1E)-N-(4-methylphenyl)-2-oxo-2-phenylethanehydrazonothioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
5-(3-Pyridinyl)-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and pyridine ring but differ in other substituents.
Hydrazonothioate derivatives: Compounds with similar hydrazonothioate groups but different aromatic rings.
Uniqueness
The uniqueness of 5-(3-Pyridinyl)-1,3,4-oxadiazol-2-YL (1E)-N-(4-methylphenyl)-2-oxo-2-phenylethanehydrazonothioate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C22H17N5O2S |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl) (1E)-N-(4-methylanilino)-2-oxo-2-phenylethanimidothioate |
InChI |
InChI=1S/C22H17N5O2S/c1-15-9-11-18(12-10-15)24-26-21(19(28)16-6-3-2-4-7-16)30-22-27-25-20(29-22)17-8-5-13-23-14-17/h2-14,24H,1H3/b26-21+ |
InChIキー |
QPKRMWJSJODGBY-YYADALCUSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N/N=C(\C(=O)C2=CC=CC=C2)/SC3=NN=C(O3)C4=CN=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)NN=C(C(=O)C2=CC=CC=C2)SC3=NN=C(O3)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Chloro-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11984899.png)
![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-{(2Z)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11984906.png)
![2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B11984909.png)
![6-Amino-1-(4-bromophenyl)-4-(2-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11984925.png)
![{(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}acetic acid](/img/structure/B11984929.png)


![5-(Diethylamino)-2-((E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B11984936.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11984951.png)
![4-Bromo-2-(9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B11984959.png)

![[9-Chloro-2-(2-furyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methoxyphenyl)methanone](/img/structure/B11984981.png)
